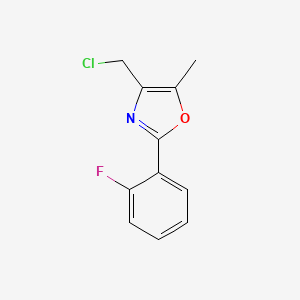

4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

1H NMR (400 MHz, CDCl$$_3$$):

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methyl (C5-CH$$_3$$) | 2.42 | Singlet | 3H |

| Chloromethyl (-CH$$_2$$Cl) | 4.61 | Singlet | 2H |

| Aromatic protons (2-fluorophenyl) | 6.9–7.5 | Multiplet | 4H |

| Oxazole ring proton (C4-H) | 8.10 | Singlet | 1H |

13C NMR (100 MHz, CDCl$$_3$$):

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (cm$$^{-1}$$):

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS):

- Molecular ion peak : m/z 225 [M$$^+$$] (low intensity due to Cl isotope pattern).

- Major fragments:

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT studies (B3LYP/6-311+G(d,p)) predict:

HOMO-LUMO Energy Gap Analysis

- HOMO : Localized on the oxazole ring and fluorophenyl group (−6.2 eV).

- LUMO : Dominated by the chloromethyl moiety (−1.8 eV).

- Energy gap (ΔE) : 4.4 eV, indicating moderate reactivity toward electrophilic substitution.

The narrow HOMO-LUMO gap suggests potential applications in charge-transfer complexes or optoelectronic materials.

Propriétés

IUPAC Name |

4-(chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUOUVIUAUPHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403334 | |

| Record name | 4-(Chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671215-76-2 | |

| Record name | 4-(Chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis is usually performed in two main stages:

- Stage 1: Construction of the oxazole core with appropriate substitution

- Stage 2: Introduction of the chloromethyl group at position 4 via chloromethylation

The key intermediate is often a 2-(2-fluoro-phenyl)-5-methyl-oxazole derivative, which is then subjected to chloromethylation to yield the target compound.

Detailed Preparation Method

Starting Material Preparation

The precursor oxazole derivatives (denoted as 4a in literature) are prepared by cyclization reactions involving appropriate β-ketoesters or α-haloketones with amides or ammonium salts. The 2-(2-fluoro-phenyl) substituent is introduced via aromatic acyl derivatives or coupling reactions.

Chloromethylation Using Phosphoryl Chloride

A key and widely reported method for chloromethylation of the oxazole ring at the 4-position involves the use of phosphoryl chloride (POCl3) as the chloromethylating agent. The procedure is as follows:

- Dissolve the oxazole precursor (4a) in acetonitrile (MeCN).

- Cool the solution to 0°C.

- Add phosphoryl chloride dropwise with stirring.

- Allow the reaction mixture to warm to room temperature and stir overnight.

- Remove the solvent under reduced pressure.

- Collect the resulting solid by filtration and wash with water to obtain the chloromethylated product.

This method yields 4-(chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole (denoted as 5a) as a colorless solid with a reported yield of approximately 79%.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxazole precursor synthesis | Various cyclization methods (see below) | Variable | Starting from β-ketoesters or α-haloketones |

| Chloromethylation | Phosphoryl chloride, MeCN, 0°C to RT, overnight | 79 | Efficient chloromethylation at 4-position |

Mechanistic Insights and Analytical Data

- The chloromethylation likely proceeds via electrophilic substitution facilitated by the highly reactive phosphoryl chloride, which introduces the -CH2Cl group at the 4-position of the oxazole ring.

- The reaction is typically carried out in polar aprotic solvents such as acetonitrile to stabilize intermediates.

- The product is characterized by ^1H NMR, showing signals consistent with methyl (around δ 2.45 ppm), chloromethyl (δ 4.58 ppm), and aromatic protons (δ 7.16–8.03 ppm).

- Mass spectrometry confirms the molecular ion peak at m/z 226 (M+H)+, consistent with the expected molecular weight.

Alternative and Supporting Synthetic Routes

- Some methods begin with the synthesis of 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, which is structurally similar, using hydrogen chloride in 1,4-dioxane followed by treatment with trichlorophosphate under reflux in chloroform.

- Industrial scale synthesis may optimize reaction conditions, including continuous flow reactors and controlled temperatures, to maximize yield and purity.

- Other oxazole synthesis methods (e.g., Robinson-Gabriel synthesis, Fischer oxazole synthesis) provide the oxazole core but require additional functionalization steps to introduce the chloromethyl and fluorophenyl groups.

Summary Table of Key Preparation Methods

Notes on Characterization and Purification

- The chloromethylated oxazole is typically isolated by filtration after solvent removal and washing with water.

- Purification may involve recrystallization or column chromatography depending on scale and purity requirements.

- Characterization techniques include ^1H NMR, ^13C NMR, mass spectrometry, and sometimes X-ray crystallography for structural confirmation.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride and dimethylformamide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted oxazoles.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly anti-cancer agents. Its structural properties enhance biological activity, making it a valuable component in drug discovery and development.

Mechanism of Action

Research indicates that this compound may interact with specific molecular targets, such as the murine double minute 2 (MDM2) protein, which is implicated in cancer progression. Inhibiting MDM2 can lead to reactivation of p53, a critical tumor suppressor, thereby promoting cancer cell apoptosis .

Agricultural Chemicals

Formulation of Agrochemicals

The compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its unique properties contribute to effective crop protection while minimizing environmental impact. The incorporation of this compound in these formulations enhances their efficacy against various pests and diseases .

Material Science

Advanced Material Development

In material science, this compound is explored for its potential in creating advanced materials such as polymers with enhanced thermal and chemical resistance. The incorporation of halogenated aromatic systems and heterocyclic components improves the mechanical properties and stability of these materials, making them suitable for high-performance applications .

Biochemical Research

Enzyme Interaction Studies

Researchers employ this compound to study enzyme interactions and mechanisms. This research aids in understanding biochemical pathways and can lead to the discovery of new therapeutic targets .

Potential for Drug Development

The compound's ability to inhibit specific enzymes suggests its potential as a bioactive compound with antimicrobial and anticancer properties. Its role in modulating biological processes makes it a candidate for further investigation in drug development .

Fluorescent Probes

Imaging Applications

Due to its unique structure, this compound can be utilized in developing fluorescent probes for imaging applications in biological research. These probes are essential for studying cellular processes and visualizing biological phenomena at the molecular level .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for anti-cancer agents; interacts with MDM2 protein for potential cancer therapy. |

| Agricultural Chemicals | Used in formulating pesticides and herbicides; enhances crop protection effectiveness. |

| Material Science | Contributes to advanced materials with improved thermal and chemical resistance. |

| Biochemical Research | Aids in enzyme interaction studies; potential for drug development targeting specific enzymes. |

| Fluorescent Probes | Utilized for developing imaging probes in biological research applications. |

Mécanisme D'action

The mechanism of action of 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or biochemical research.

Comparaison Avec Des Composés Similaires

Structural and Molecular Data

Substituent Effects on Properties

Crystal packing studies of fluorophenyl- and chlorophenyl-substituted thiazoles reveal that halogen size (F vs. Cl) adjusts intermolecular distances, impacting melting points and solubility .

Functional Group Variations: The ethoxy substituent in C₁₃H₁₄ClNO₂ introduces an electron-donating group, enhancing solubility in polar solvents but reducing thermal stability compared to fluorine . Sulfonyl and sulfanyl groups (e.g., C₂₁H₁₄ClFNO₃S₂) drastically increase polarity, making the compound more suitable for aqueous-phase reactions .

Heterocycle Comparisons :

- Oxadiazole derivatives (e.g., 3-(2,4-dichlorophenyl)-5-methyl-1,2,4-oxadiazole) exhibit greater electron deficiency than oxazoles, influencing reactivity in cross-coupling reactions .

Activité Biologique

4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole is an organic compound that has garnered attention in various fields, particularly in pharmaceutical and biochemical research. Its unique structure, featuring a chloromethyl group, a fluorophenyl moiety, and a methyloxazole component, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₁₂H₁₂ClFNO₂

- Molecular Weight : 237.68 g/mol

- Structural Features : The compound contains halogenated aromatic systems and heterocyclic components that influence its reactivity and biological interactions.

Anticancer Properties

This compound has been identified as a potential anticancer agent. Research indicates that it acts as an inhibitor of the murine double minute 2 (MDM2) protein, which plays a critical role in cancer progression by regulating p53, a tumor suppressor protein. The compound exhibits high affinity for MDM2, leading to enhanced cellular activity against various cancer cell lines.

Table 1: Biological Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via MDM2 inhibition |

| U-937 (Acute Monocytic Leukemia) | 12.50 | Cell cycle arrest in G2/M phase |

| A549 (Lung Cancer) | 10.00 | Inhibition of tubulin polymerization |

Enzyme Interaction Studies

The compound has been utilized in biochemical research to study enzyme interactions. It has shown inhibitory effects on several enzymes involved in critical cellular pathways, including:

- Carbonic Anhydrase (CA) : Selective inhibition observed at nanomolar concentrations.

- Histone Deacetylases (HDACs) : Potential for epigenetic modulation in cancer therapy.

Other Biological Activities

Beyond its anticancer properties, this compound has been explored for other therapeutic potentials:

- Antimicrobial Activity : Exhibits activity against various bacterial strains.

- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation markers in vitro.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. The inhibition of MDM2 leads to the stabilization of p53, promoting apoptosis in cancer cells. Additionally, the compound's structural features facilitate binding to enzymes, altering their activity and potentially leading to therapeutic benefits.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- In Vitro Cytotoxicity Studies : A series of experiments demonstrated that this compound induces cell death in cancer cell lines while showing low toxicity towards normal human cells.

- Comparative Analysis with Other Compounds : When compared to established chemotherapeutics like doxorubicin, this compound exhibited comparable or superior cytotoxicity against specific cancer cell lines .

Applications

The unique properties of this compound make it a valuable candidate for various applications:

- Pharmaceutical Development : As an intermediate in the synthesis of novel anticancer agents.

- Agricultural Chemicals : Formulation of effective pesticides and herbicides.

- Material Science : Development of advanced materials with enhanced properties.

Q & A

Q. What are the established synthetic routes for 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole, and what key reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves cyclization reactions using halogenated precursors. For example, a modified oxime pathway (used for structurally similar oxadiazoles) can be adapted:

Oxime Formation : React 2-fluorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to generate the corresponding oxime.

Chlorination : Treat the oxime with chlorine gas or phosphorus pentachloride to introduce the chloromethyl group.

Cyclization : Combine the intermediate with a methyl-substituted β-ketoester (e.g., ethyl acetoacetate) under reflux in a polar aprotic solvent (e.g., DMF) to form the oxazole ring.

Critical conditions include precise temperature control (110–120°C for cyclization) and stoichiometric ratios to avoid side products. Catalytic amounts of Lewis acids (e.g., ZnCl₂) may improve regioselectivity .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : A combination of techniques is required:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the fluorophenyl and chloromethyl groups. The fluorine atom induces deshielding in adjacent protons (e.g., ortho-H on the phenyl ring).

- IR Spectroscopy : Confirm C-Cl (600–800 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the chloromethyl and fluorophenyl moieties.

- Elemental Analysis : Verify C, H, N, and Cl/F percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when synthesizing halogen-substituted oxazole derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers) or impurities. Strategies include:

- Variable-Temperature NMR : Identify broadening or splitting of peaks caused by hindered rotation (e.g., around the C-Cl bond).

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between chloromethyl and fluorophenyl groups to confirm regiochemistry.

- X-ray Crystallography : Resolve ambiguities in substituent positioning, as demonstrated for fluorophenyl-oxazole analogs .

Q. What strategies are effective in controlling regioselectivity during the cyclization step of this compound synthesis?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Electronic Effects : Electron-withdrawing groups (e.g., F on phenyl) direct cyclization to the less hindered position. Use DFT calculations to predict favorable transition states.

- Catalyst Design : Employ Pd-catalyzed cross-coupling to pre-organize intermediates, reducing competing pathways.

- Solvent Optimization : Polar solvents (e.g., acetonitrile) stabilize charge-separated intermediates, favoring the desired regioisomer .

Q. How does the electronic nature of the 2-fluorophenyl substituent influence the reactivity of this compound in further functionalization reactions?

- Methodological Answer : The fluorine atom’s strong electron-withdrawing effect:

- Activates Chloromethyl Group : Enhances electrophilicity for nucleophilic substitution (e.g., SN2 reactions with amines or thiols).

- Directs Electrophilic Aromatic Substitution : Fluorine deactivates the phenyl ring, limiting further substitution to meta positions.

- Stabilizes Intermediates : Fluorine’s inductive effect stabilizes negative charges in intermediates during cross-coupling (e.g., Suzuki-Miyaura). Experimental validation via Hammett plots or computational studies (NBO analysis) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.